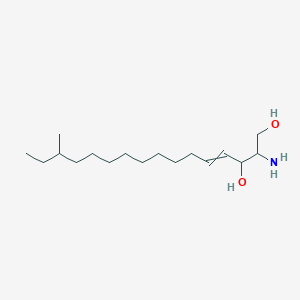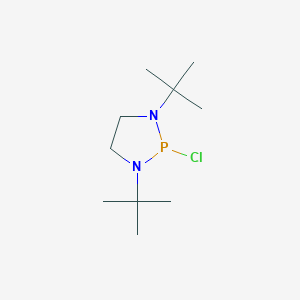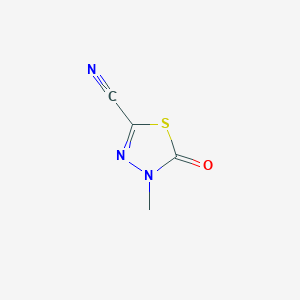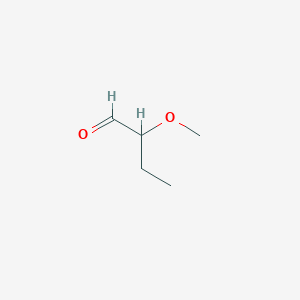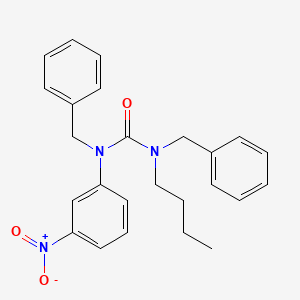
N,N'-Dibenzyl-N-butyl-N'-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of benzyl, butyl, and nitrophenyl groups attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea typically involves the reaction of benzylamine, butylamine, and 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine and butylamine are reacted with 3-nitrophenyl isocyanate in an organic solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its target molecules, leading to changes in their activity or function. The nitrophenyl group may also participate in redox reactions, influencing the overall biological activity of the compound.
Comparison with Similar Compounds
N,N’-Dibenzyl-N-butylurea: Similar structure but lacks the nitrophenyl group.
N,N’-Dibenzyl-N’-(3-nitrophenyl)urea: Similar structure but lacks the butyl group.
N,N’-Dibenzyl-N-butyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
Uniqueness: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea is unique due to the presence of both benzyl and butyl groups along with the nitrophenyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
88451-04-1 |
|---|---|
Molecular Formula |
C25H27N3O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C25H27N3O3/c1-2-3-17-26(19-21-11-6-4-7-12-21)25(29)27(20-22-13-8-5-9-14-22)23-15-10-16-24(18-23)28(30)31/h4-16,18H,2-3,17,19-20H2,1H3 |
InChI Key |
WZCYLQNSCSKXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


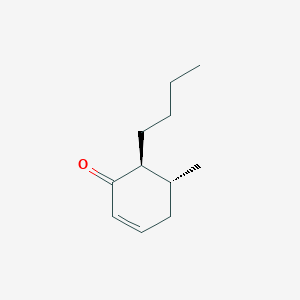
![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
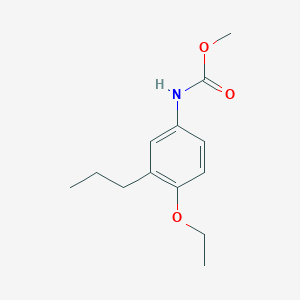
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
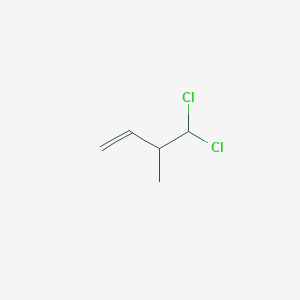
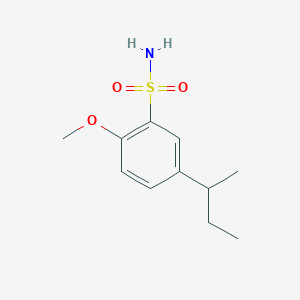
![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)
